N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide

Epigenetics LSD1 Inhibition Monoamine Oxidase Selectivity

This compound is a potent and selective LSD1 inhibitor (IC50 < 100 nM) with >1000-fold selectivity over MAO-A/B, making it an ideal tool for epigenetic drug discovery and cancer research. Its unique ortho-methoxy furan sulfamoyl architecture distinguishes it from simpler benzamides. Procure this high-purity research compound to ensure reproducible target engagement and minimize off-target effects.

Molecular Formula C21H21ClN2O5S
Molecular Weight 448.92
CAS No. 1207010-65-8
Cat. No. B2468672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide
CAS1207010-65-8
Molecular FormulaC21H21ClN2O5S
Molecular Weight448.92
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(O1)COC2=CC=CC=C2C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C21H21ClN2O5S/c1-24(2)30(26,27)20-12-11-16(29-20)14-28-19-10-6-4-8-17(19)21(25)23-13-15-7-3-5-9-18(15)22/h3-12H,13-14H2,1-2H3,(H,23,25)
InChIKeyTYBVSDHPWSSVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide (CAS 1207010-65-8): Procurement-Relevant Profile and Chemical Identity


N-(2-Chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide is a synthetic benzamide derivative characterized by a 2-chlorobenzyl amide substituent, a central ortho-substituted phenyl ether linkage (methoxy bridge), and a furan ring bearing an N,N-dimethylsulfamoyl moiety . With a molecular formula of C21H21ClN2O5S and molecular weight of 448.92 g/mol, the compound is primarily cited in pharmaceutical patent literature for its enzyme inhibitory activity, displaying LSD1 (lysine-specific histone demethylase 1A) inhibition with IC50 < 100 nM and MAO-A/MAO-B selectivity (IC50 > 100,000 nM) [1]. The SMILES representation CN(C)S(=O)(=O)c1ccc(COc2ccccc2C(=O)NCc2ccccc2Cl)o1 captures its unique substitution pattern that distinguishes it from structurally simpler benzamide analogs lacking the combined sulfamoyl-furan-methoxy pharmacophore .

Why N-(2-Chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide Cannot Be Substituted with Generic Benzamide or Sulfamoyl Analogs


Generic substitution of this compound with simpler sulfamoyl benzamides or other benzamide derivatives is not scientifically justified due to the specificity of its polypharmacology and structural features. Widely studied sulfamoyl benzamides described in US Patent US20060079557 (e.g., Adolor Corporation cannabinoid receptor modulators) are directed primarily toward cannabinoid receptor agonism or modulation [1], while the target compound demonstrates potent LSD1 inhibition (IC50 < 100 nM) with high selectivity over MAO-A (IC50 > 100,000 nM) [2]. The combined dimethylsulfamoyl-furan substituent contributes to a unique hydrogen-bonding and steric profile that is absent in simpler benzamides such as N-(2-chlorobenzyl)-2-furamide or N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide, which lack the sulfamoyl group required for LSD1 engagement . Consequently, procurement of an alternative compound without this specific substitution pattern is unlikely to reproduce the same inhibitory profile, selectivity window, or target engagement profile.

Quantitative Differentiation Evidence: N-(2-Chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide vs. Comparator Compounds


LSD1 Inhibitory Potency (IC50) vs. MAO-A and MAO-B Selectivity Compared to Classical MAO Inhibitors and Other Sulfamoyl Benzamides

The target compound exhibits potent LSD1 inhibition (IC50 < 100 nM) while maintaining >1000-fold selectivity over MAO-A (IC50 > 100,000 nM), a property not commonly reported for other sulfamoyl benzamides, which primarily target cannabinoid receptors [1]. In contrast, representative sulfamoyl benzamides from US20060079557 (e.g., focused on cannabinoid receptor modulation) show no reported LSD1 activity, while classical MAO inhibitors such as tranylcypromine (LSD1 IC50 approximately 20–100 μM) are substantially less potent [2]. This selectivity window (LSD1 IC50 < 100 nM vs. MAO-A IC50 > 100,000 nM) is critical for epigenetic applications requiring LSD1 inhibition without confounding MAO-related off-target effects.

Epigenetics LSD1 Inhibition Monoamine Oxidase Selectivity

Structural Differentiation: Ortho-Methoxy Furan Sulfamoyl Architecture vs. Common 4-Sulfamoyl Benzamide Scaffolds

The target compound features a unique ortho-methoxy-bridge linking the central benzamide to a furan ring bearing an N,N-dimethylsulfamoyl group at the 5-position of the furan. This contrasts sharply with the more common 4-sulfamoyl benzamide architecture (e.g., furosemide-like sulfamoylbenzoic acids or the sulfamoyl benzamide cannabinoid ligands of US20060079557) where the sulfamoyl group is directly attached to the benzamide phenyl ring [1]. Molecular formula analysis confirms the target compound as C21H21ClN2O5S (MW 448.92), whereas typical 4-sulfamoyl benzamides such as N-(4-chlorophenyl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS 922854-81-7) or N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS 899982-78-6) carry the sulfamoyl directly on the benzamide ring rather than on a pendant furan [2]. This architectural divergence alters hydrogen-bond donor/acceptor geometry and conformational flexibility, which directly impacts target engagement profile.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Design

Patent-Documented LSD1 Inhibition with Minimal Off-Target Liability: Comparison to Broad-Spectrum Demethylase Inhibitors

According to US Patent US10053456, the target compound (Example 123) achieves LSD1 IC50 < 100 nM while exhibiting IC50 > 100,000 nM against MAO-A and similar inactivity against MAO-B, representing a >1000-fold selectivity window [1]. By comparison, the clinically used LSD1 inhibitor tranylcypromine (an irreversible, broad-spectrum inhibitor) displays LSD1 IC50 values in the low micromolar range (approximately 20–100 μM) and also potently inhibits both MAO-A and MAO-B (IC50 approximately 1–10 μM), yielding a selectivity ratio below 10-fold [2]. More recently developed reversible LSD1 inhibitors such as GSK2879552 and ORY-1001 report sub-nanomolar LSD1 potency but require extensive medicinal chemistry optimization and are not available for routine procurement as tool compounds. The target compound thus occupies a distinct procurement niche: potent, selective, and available through chemical suppliers for research use.

Epigenetic Drug Discovery LSD1/KDM1A Target Selectivity

Absence of Confounding TRPA1 or Cannabinoid Receptor Activity: Differentiation from HC-030031 Analogs and Sulfamoyl Benzamide Cannabinoid Ligands

The sulfamoyl benzamide scaffold is utilized across multiple pharmacological classes. Compounds such as HC-030031 (a TRPA1 antagonist, IC50 = 4.9–6.2 μM) and the sulfamoyl benzamide cannabinoid modulators of US20060079557 demonstrate strong engagement with ion channels and GPCRs [1]. By contrast, the target compound is documented exclusively as an LSD1 inhibitor (IC50 < 100 nM) with no reported activity at TRPA1, cannabinoid receptors (CB1/CB2), or other CNS targets [2]. This pharmacological divergence means that researchers requiring clean epigenetic tool compounds must avoid conflating the compound with other sulfamoyl benzamides that carry distinct target profiles. Substituting with HC-030031 or a cannabinoid-modulating sulfamoyl benzamide would introduce TRPA1 inhibition or CB receptor activity, confounding interpretation in epigenetic or oncology assays.

Target Selectivity TRPA1 Cannabinoid Receptor

Recommended Research and Industrial Application Scenarios for N-(2-Chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide


Epigenetic Probe for LSD1/KDM1A Target Validation in Oncology Research

With documented LSD1 IC50 < 100 nM and >1000-fold selectivity over MAO-A [1], this compound serves as a potent and selective tool for validating LSD1-dependent phenotypes in cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where LSD1 is a clinically validated target. The high MAO selectivity minimizes confounding cytotoxicity from monoamine oxidase inhibition, a known limitation of tranylcypromine-based tool compounds [2].

Selectivity Counter-Screen Against MAO Enzymes in Demethylase Inhibitor Programs

The compound's MAO-A IC50 > 100,000 nM makes it an ideal reference compound for selectivity counter-screening in epigenetic drug discovery programs. Researchers developing novel LSD1 inhibitors can use this compound as a benchmark for achieving target selectivity over MAO-A and MAO-B, as documented in the patent literature [1].

Structure-Activity Relationship (SAR) Studies on Sulfamoyl-Furan Pharmacophores

The unique ortho-methoxy furan sulfamoyl architecture (C21H21ClN2O5S) distinguishes this compound from the more common 4-sulfamoyl benzamide class . Medicinal chemistry groups exploring novel LSD1 inhibitor chemotypes can employ this compound as a key scaffold reference to explore the contribution of the furan-sulfamoyl moiety to potency and selectivity, enabling rational design of next-generation analogs.

Chemical Biology Tool for Investigating Epigenetic Regulation Without TRPA1 or Cannabinoid Confounds

Unlike other sulfamoyl benzamide derivatives such as HC-030031 (TRPA1 antagonist; IC50 4.9 μM) or cannabinoid-modulating sulfamoyl benzamides [3], this compound shows no reported activity at TRPA1 or cannabinoid receptors [1]. This pharmacological cleanliness makes it suitable for chemical biology experiments where off-target ion channel or GPCR modulation could confound interpretation of epigenetic readouts.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-2-((5-(N,N-dimethylsulfamoyl)furan-2-yl)methoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.